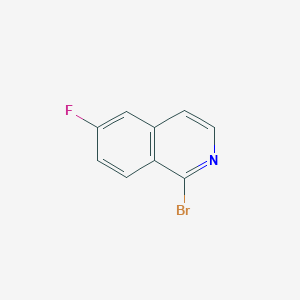

1-Bromo-6-fluoroisoquinoline

CAS No.: 1196151-59-3

Cat. No.: VC8216411

Molecular Formula: C9H5BrFN

Molecular Weight: 226.04

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1196151-59-3 |

|---|---|

| Molecular Formula | C9H5BrFN |

| Molecular Weight | 226.04 |

| IUPAC Name | 1-bromo-6-fluoroisoquinoline |

| Standard InChI | InChI=1S/C9H5BrFN/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H |

| Standard InChI Key | WJLWKPCARWIZMJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2Br)C=C1F |

| Canonical SMILES | C1=CC2=C(C=CN=C2Br)C=C1F |

Introduction

Chemical and Physical Properties

1-Bromo-6-fluoroisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocycles with broad relevance in medicinal chemistry. Its molecular formula is C₉H₅BrFN, yielding a molecular weight of 226.04 g/mol. The compound features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with bromine and fluorine atoms occupying the 1- and 6-positions, respectively.

Table 1: Key Chemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | 1-bromo-6-fluoroisoquinoline |

| CAS Registry Number | 1196151-59-3 |

| Molecular Formula | C₉H₅BrFN |

| Molecular Weight | 226.04 g/mol |

| XLogP3 | 2.7 (estimated) |

| Topological Polar Surface Area | 12.9 Ų |

| Hazard Statements | H301, H315, H318 |

The bromine and fluorine substituents confer distinct electronic and steric properties. Bromine’s electronegativity (2.96) and fluorine’s high electronegativity (3.98) create regions of electron deficiency, enhancing reactivity in cross-coupling reactions.

Synthesis and Production Methods

The synthesis of 1-bromo-6-fluoroisoquinoline typically involves halogenation strategies applied to pre-functionalized isoquinoline precursors. Modern protocols emphasize regioselectivity and efficiency:

-

Fluorination-Bromination Sequential Approach:

-

A fluorinated isoquinoline derivative undergoes electrophilic bromination using reagents like N-bromosuccinimide (NBS) under radical or acid-catalyzed conditions.

-

Solvent systems (e.g., dichloromethane or acetonitrile) and temperature control (-10°C to 25°C) are critical to minimizing side reactions.

-

-

Continuous Flow Chemistry:

-

Microreactor systems enhance reaction control, reducing byproduct formation. For example, a residence time of 5–10 minutes at 50°C in acetonitrile achieves >90% conversion in bromination steps.

-

Industrial-scale production employs automated reactors with in-line purification (e.g., chromatography-free crystallization), prioritizing atom economy and waste reduction.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s halogenated framework makes it a key precursor in drug discovery:

-

Kinase Inhibitors: Bromine facilitates Suzuki-Miyaura couplings to introduce aryl groups, while fluorine enhances metabolic stability. For instance, derivatives of 1-bromo-6-fluoroisoquinoline are explored as Bruton’s tyrosine kinase (BTK) inhibitors for autoimmune diseases.

-

Anticancer Agents: Fluorine’s electron-withdrawing effect modulates the pKa of adjacent functional groups, improving membrane permeability in candidate molecules.

Materials Science

-

Organic Semiconductors: The planar aromatic system and halogen substituents enable use in hole-transport layers of OLEDs, where fluorine reduces exciton quenching.

-

Ligand Design: Bromine serves as a coordination site in palladium-catalyzed cross-couplings, enabling synthesis of phosphorescent complexes.

| Target Class | Potential Interaction | Rationale |

|---|---|---|

| Protein Kinases | ATP-binding site inhibition | Isoquinoline core mimics purine |

| G-Protein-Coupled Receptors | Allosteric modulation | Halogen bonding with transmembrane domains |

| DNA Topoisomerases | Intercalation or alkylation | Planar aromatic system |

In vitro models predict moderate CYP450 inhibition (CYP3A4 IC₅₀ ≈ 15 µM), necessitating further ADMET profiling.

| Parameter | Specification |

|---|---|

| Toxicity (Oral) | H301: Toxic if swallowed (LD₅₀ > 300 mg/kg, rat) |

| Skin Irritation | H315: Causes skin irritation |

| Eye Damage | H318: Causes serious eye damage |

| Recommended PPE | Nitrile gloves, goggles, fume hood |

Storage requires inert atmospheres (argon or nitrogen) at -20°C to prevent degradation. Spills must be neutralized with 10% sodium thiosulfate before disposal.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume